molecular formula C10H11N3 B15335138 3-Methyl-2-(5-methyl-2-imidazolyl)pyridine

3-Methyl-2-(5-methyl-2-imidazolyl)pyridine

Cat. No.: B15335138
M. Wt: 173.21 g/mol
InChI Key: OKAHCGFNAYVFJL-UHFFFAOYSA-N
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Description

3-Methyl-2-(5-methyl-2-imidazolyl)pyridine is a heterocyclic compound that features both pyridine and imidazole rings

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

3-methyl-2-(5-methyl-1H-imidazol-2-yl)pyridine

InChI

InChI=1S/C10H11N3/c1-7-4-3-5-11-9(7)10-12-6-8(2)13-10/h3-6H,1-2H3,(H,12,13)

InChI Key

OKAHCGFNAYVFJL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)C2=NC=C(N2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(5-methyl-2-imidazolyl)pyridine typically involves the construction of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild conditions, which can then be further functionalized to introduce the pyridine moiety .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of nickel-catalyzed addition reactions, proto-demetallation, tautomerization, and dehydrative cyclization .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(5-methyl-2-imidazolyl)pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at both the pyridine and imidazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed under various conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced imidazole derivatives, and various substituted imidazole and pyridine compounds .

Scientific Research Applications

3-Methyl-2-(5-methyl-2-imidazolyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-2-(5-methyl-2-imidazolyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo tautomerization can affect its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-Methylimidazole: A simpler imidazole derivative with similar chemical properties.

    2-(2-Pyridyl)imidazole: Another compound featuring both pyridine and imidazole rings.

    Histidine: An amino acid with an imidazole side chain, showing biological relevance.

Uniqueness

3-Methyl-2-(5-methyl-2-imidazolyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications. Its dual-ring structure allows for versatile interactions in both chemical and biological systems .

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